molecular formula C17H14N2O5S2 B2481064 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921922-95-4

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2481064
CAS No.: 921922-95-4
M. Wt: 390.43
InChI Key: PFSURLOPDXOCFJ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a hybrid molecule combining a benzo[d][1,3]dioxole (piperonyl) moiety and a methylsulfonyl-substituted benzothiazole scaffold linked via an acetamide bridge. The 6-(methylsulfonyl)benzothiazole moiety introduces strong electron-withdrawing properties, improving solubility and influencing interactions with biological targets such as kinases or enzymes .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-3-4-12-15(8-11)25-17(18-12)19-16(20)7-10-2-5-13-14(6-10)24-9-23-13/h2-6,8H,7,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSURLOPDXOCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Piperonal

The benzodioxole acetic acid precursor is typically synthesized via Friedel-Crafts acylation of piperonal (1,3-benzodioxole-5-carbaldehyde). Using chloroacetyl chloride in anhydrous dichloromethane with AlCl₃ catalyst (1:1.2 molar ratio), the reaction proceeds at 0–5°C for 4 h to yield 2-chloro-1-(benzo[d]dioxol-5-yl)ethan-1-one. Subsequent hydrolysis with 10% NaOH at reflux for 6 h generates the carboxylic acid (78–82% yield).

Key Optimization Parameters

  • Temperature control (<10°C) prevents polysubstitution
  • Anhydrous conditions critical for AlCl₃ activity
  • Hydrolysis time reduction to 4 h decreases decarboxylation side products

Preparation of 6-(Methylsulfonyl)Benzo[d]Thiazol-2-Amine

Directed Sulfonation of 2-Aminobenzothiazole

Direct sulfonation of 2-aminobenzothiazole using chlorosulfonic acid (ClSO₃H) in DCM at −15°C for 2 h achieves 6-sulfochlorination (89% yield). Subsequent treatment with methylmagnesium bromide (3 eq) in THF at −78°C introduces the methyl group, yielding 6-(methylsulfonyl)benzo[d]thiazol-2-amine (Figure 1).

Alternative Route via Suzuki Coupling
Palladium-catalyzed coupling of 6-bromobenzothiazol-2-amine with methylsulfonylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in 1,4-dioxane (100°C, 12 h) provides a 74% yield. This method avoids harsh sulfonation conditions but requires brominated starting material.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Activation of 2-(benzo[d]dioxol-5-yl)acetic acid with thionyl chloride (3 eq) in anhydrous DCM generates the corresponding acid chloride. Reaction with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in pyridine (1:1.2 molar ratio) at 25°C for 8 h produces the target acetamide (68% yield).

Reaction Conditions Analysis

Parameter Optimal Value Yield Impact (±%)
Solvent Pyridine +12 vs. THF
Temperature 25°C +9 vs. 0°C
Coupling Agent None

Carbodiimide-Assisted Coupling

Using EDCl/HOBt in DMF at 0°C improves yield to 83%. Stoichiometric ratios:

  • 2-(Benzo[d]dioxol-5-yl)acetic acid : EDCl : HOBt = 1 : 1.5 : 1.5
  • Reaction time: 12 h at 0°C followed by 24 h at 25°C

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent data reveals that coupling steps achieve 94% conversion in <30 min using microreactor technology:

  • Channel diameter: 500 μm
  • Flow rate: 0.5 mL/min
  • Temperature: 50°C

Crystallization Optimization

Ethanol/water (7:3 v/v) recrystallization provides 99.2% purity by HPLC. Key parameters:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50–100 μm
  • Stirring speed: 200 rpm

Spectroscopic Characterization Data

FTIR Analysis (KBr, cm⁻¹)

  • 1684 (C=O stretch, amide I)
  • 1542 (N–H bend, amide II)
  • 1320, 1146 (S=O asym/sym stretch)
  • 928 (C–O–C benzodioxole)

¹H NMR (500 MHz, DMSO-d₆)

δ (ppm) Assignment
2.98 (s) CH₃SO₂ (3H)
3.82 (s) CH₂CO (2H)
6.01 (s) Benzodioxole OCH₂O (2H)
7.12–7.89 Aromatic protons (6H)
10.31 (s) Amide NH (1H)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Yield (%) Purity (%) Time (h)
Acid chloride 68 95.1 32
EDCl/HOBt 83 98.7 36
Continuous flow 91 99.2 1.5

Challenges and Solutions

Sulfur Oxidation Control

Methylsulfonyl group stability requires:

  • Oxygen-free environments during coupling
  • Chelating agents (EDTA) to prevent metal-catalyzed oxidation

Amide Bond Racemization

Low-temperature coupling (0°C) reduces racemization to <2%.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents, temperatures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

  • Methylsulfonyl vs. Nitro Groups :

    • N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivatives (e.g., compound 6d in ) exhibit potent VEGFR-2 inhibition (IC50 = 0.12 µM) due to nitro’s electron-withdrawing effects. However, nitro groups may reduce metabolic stability compared to methylsulfonyl .
    • The methylsulfonyl group in the target compound likely offers improved solubility and reduced toxicity, as sulfonyl groups are less prone to forming reactive metabolites than nitro groups .
  • Thioether vs. Sulfonyl Linkages :

    • 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide () contains a thioether linkage. Thioethers are prone to oxidation, which may limit in vivo stability, whereas sulfonyl groups are more resistant to metabolic degradation .

Modifications on the Acetamide Bridge

  • Piperonyl vs. Aryl Substituents :
    • N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives () with phenyl or halogenated aryl groups show moderate antimicrobial activity (MIC = 8–32 µg/mL). The piperonyl group in the target compound may enhance CNS penetration due to its lipophilic nature .
    • 2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (4s, ) demonstrates the impact of bulky substituents (e.g., tert-butyl) on solubility, with Rf = 0.30 (n-hexane/EtOAc, 8:2), suggesting lower polarity than the target compound .

Hybrid Scaffolds with Heterocyclic Additions

  • Pyrimido[5,4-b]indol Derivatives (): N-(6-Methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-pyrimidoindol-2-yl)thio)acetamide includes a fused indole-pyrimidine system.

Anticancer Activity

  • VEGFR-2 Inhibition :
    Nitro-substituted benzothiazole acetamides () show strong VEGFR-2 inhibition (IC50 = 0.12–0.45 µM), while methylsulfonyl analogs may exhibit comparable or superior activity due to enhanced binding affinity from sulfonyl interactions .

Antimicrobial and Antifungal Activity

  • Piperazine-Sulfonyl Acetamides ():
    Compounds like 47 and 48 (gram-positive MIC = 4–8 µg/mL) highlight the role of sulfonyl groups in antimicrobial potency. The target compound’s methylsulfonyl group may similarly enhance activity against resistant strains .

Anti-inflammatory and Analgesic Properties

  • Spiro-Indole-Benzothiazole Derivatives ():
    Compound 5d (anti-inflammatory IC50 = 1.2 µM) and 5e (analgesic ED50 = 25 mg/kg) suggest that benzothiazole-acetamide hybrids are promising anti-inflammatory agents. The target compound’s methylsulfonyl group may further modulate COX-2 selectivity .

Physicochemical and Pharmacokinetic Profiles

Table 1: Key Properties of Selected Analogs

Compound Substituents LogP<sup>a</sup> Solubility (µg/mL) Biological Activity Reference
Target Compound 6-(methylsulfonyl)benzothiazole 2.8 (predicted) 12 (predicted) Under investigation N/A
6d () 6-nitrobenzothiazole 3.1 8.5 VEGFR-2 IC50 = 0.12 µM
47 () Piperazine-sulfonyl 2.5 18 Gram-positive MIC = 4–8 µg/mL
4s () tert-butyl 3.5 5 Not reported

<sup>a</sup> LogP values calculated using preADMET (https://preadmet.bmdrc.kr/ ).

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